molecular formula C11H7Cl2N B11714207 4,6-dichloro-1-(prop-2-yn-1-yl)-1H-indole

4,6-dichloro-1-(prop-2-yn-1-yl)-1H-indole

Cat. No.: B11714207
M. Wt: 224.08 g/mol
InChI Key: AOTSUCTWAXRWBI-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-(prop-2-yn-1-yl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a prop-2-yn-1-yl group attached to the nitrogen atom of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1-(prop-2-yn-1-yl)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4,6-dichloroindole.

    Alkylation: The nitrogen atom of the indole ring is alkylated using propargyl bromide (prop-2-yn-1-yl bromide) in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-(prop-2-yn-1-yl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The prop-2-yn-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide, thiols, or alkoxides in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Alkenes or alkanes.

Scientific Research Applications

4,6-Dichloro-1-(prop-2-yn-1-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-dichloro-1-(prop-2-yn-1-yl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The prop-2-yn-1-yl group can act as a reactive moiety, facilitating covalent bonding with target molecules. The chlorine atoms may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloroindole: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.

    1-(Prop-2-yn-1-yl)indole: Lacks the chlorine atoms, which may affect its biological activity and chemical reactivity.

    4,6-Dichloro-1H-indole-2-carboxylic acid: Contains a carboxylic acid group, altering its solubility and reactivity.

Uniqueness

4,6-Dichloro-1-(prop-2-yn-1-yl)-1H-indole is unique due to the combination of chlorine atoms and the prop-2-yn-1-yl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H7Cl2N

Molecular Weight

224.08 g/mol

IUPAC Name

4,6-dichloro-1-prop-2-ynylindole

InChI

InChI=1S/C11H7Cl2N/c1-2-4-14-5-3-9-10(13)6-8(12)7-11(9)14/h1,3,5-7H,4H2

InChI Key

AOTSUCTWAXRWBI-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=CC2=C1C=C(C=C2Cl)Cl

Origin of Product

United States

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